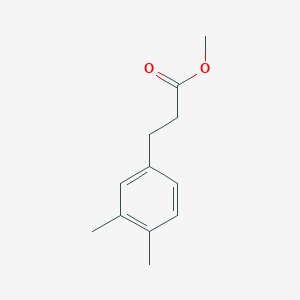
Methyl 3-(3,4-dimethylphenyl)propanoate
Overview
Description
Methyl 3-(3,4-dimethylphenyl)propanoate is a chemical compound that belongs to the class of esters. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. However, in recent years, it has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
1. Biological Evaluation and Synthesis
Methyl 3-(3,4-dimethylphenyl)propanoate and its derivatives have been explored in various biological contexts. For instance, (Asada et al., 2010) synthesized analogs of 3-(2-aminocarbonylphenyl)propanoic acid, showing affinity for EP1-4 receptors and antagonist activity for the EP3 receptor. Similarly, (Aboelmagd et al., 2021) investigated metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, revealing their anti-tumor activities.
2. Catalytic and Chemical Properties
The catalytic and chemical properties of this compound-related compounds have been a significant area of research. A study by (Clegg et al., 1999) described a highly active and selective catalyst for producing methyl propanoate via methoxycarbonylation of ethene. Similarly, (Merchant and Kamath, 1976) discussed the C-cyanoethylation of methyl and ethyl ethers of dimethylphenols, leading to propionitrile derivatives.
3. Structural and Physical Characterization
Structural and physical characterization of compounds related to this compound has been an active field of research. For example, (Nycz et al., 2011) conducted X-ray structures and computational studies of several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. Additionally, (El‐Nahas et al., 2007) studied the enthalpies of formation and bond dissociation energies of related esters like ethyl propanoate and methyl butanoate.
Mechanism of Action
Target of Action
A similar compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, has been found to selectively inhibit the proliferation of colon cancer cells .
Mode of Action
Similar compounds have been found to interact with specific targets in the body to exert their effects .
Biochemical Pathways
For instance, Methyl 3-(4-hydroxyphenyl) propionate has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .
Pharmacokinetics
The molecular weight of the compound is 224253 Da , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSGKCQHZIPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)
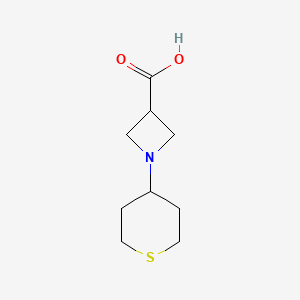
![1-[(5-Chloro-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466472.png)

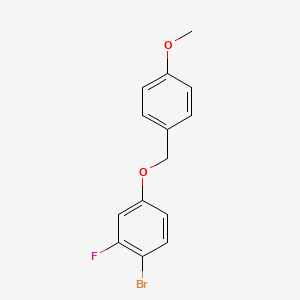
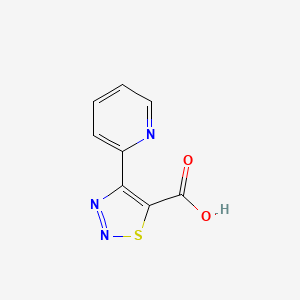
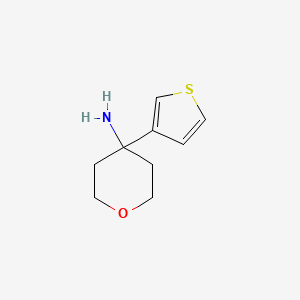
![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)

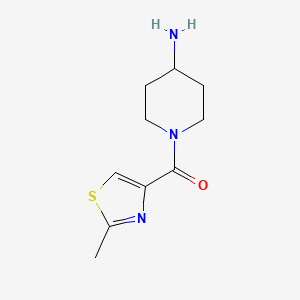
![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)